molecular formula C8H5BrO3 B1357118 2-(3-Bromophenyl)-2-oxoacetic acid CAS No. 7194-78-7

2-(3-Bromophenyl)-2-oxoacetic acid

Cat. No. B1357118
CAS RN: 7194-78-7
M. Wt: 229.03 g/mol
InChI Key: NOKUFSBJFYUWLW-UHFFFAOYSA-N
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Description

“2-(3-Bromophenyl)-2-oxoacetic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a halo substituted phenylacetic acid with anti-oxidative properties .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenyl)-2-oxoacetic acid” can be analyzed using techniques like FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound can be analyzed by X-ray diffraction .


Chemical Reactions Analysis

Ethers like “2-(3-Bromophenyl)-2-oxoacetic acid” are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .

Scientific Research Applications

Structural Characterization and Medicinal Properties

2-Amino-2-oxoacetic acid, a structurally similar compound, is significant in pharmaceutical research as an inhibitor of lactic dehydrogenase (LDH). It has shown anticancer activity against nasopharyngeal carcinoma cells and potential in treating type 2 diabetes. Its molecular structure, characterized by various techniques including X-ray diffraction, plays a crucial role in understanding its biological effects, especially as an antitumor and antidiabetic agent (Delgado et al., 2019).

Novel Synthesis Methods

A novel method for synthesizing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, structurally related to 2-(3-Bromophenyl)-2-oxoacetic acid, involves a direct oxidation reaction. This process introduces hydroxyl and carboxyl groups in one step, showcasing an efficient synthetic route for related compounds (Pan et al., 2013).

Reactivity and Spectroscopy

A comparative study on halogen substituted phenylacetic acids, which includes bromo-substituted variants, focuses on their reactivity and vibrational spectra. Such studies provide insights into their structural properties and potential applications in various fields (Srivastava et al., 2015).

Potential Biomedical Applications

Research into 3-(4-Bromophenyl) derivatives has shown promise for various biomedical applications. For instance, compounds like 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one are potential candidates for the regulation of inflammatory diseases (Ryzhkova et al., 2020).

Microwave-Assisted Synthesis

The microwave-assisted decarboxylative three-component coupling of 2-oxoacetic acid demonstrates an efficient approach for synthesizing polysubstituted propargylamines, which could include derivatives of 2-(3-Bromophenyl)-2-oxoacetic acid (Feng et al., 2011).

Safety And Hazards

Handling “2-(3-Bromophenyl)-2-oxoacetic acid” requires caution. It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

2-(3-bromophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKUFSBJFYUWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482538
Record name 2-(3-BROMOPHENYL)-2-OXOACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-2-oxoacetic acid

CAS RN

7194-78-7
Record name 2-(3-BROMOPHENYL)-2-OXOACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (3-Bromo-phenyl)-oxo-acetic acid ethyl ester (1 g, 3.9 mmol) in methanol (10 mL) was added potassium hydroxide (2 mL, 50% w/v in water) and the resulting mixture was stirred at room temperature for 30 minutes. Hydrochloric acid (1 N) was added to adjust to pH 4. The mixture was extracted with ethyl acetate (5 mL×4) and the combined organic extracts were dried over sodium sulfate, filtered, and concentrated. The residue was used in next step without further purification (0.8 g, 89% yield). MS: m/z 230 (M−H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
QW Tan - 2019 - ora.ox.ac.uk
In this thesis, new copper-catalysed addition reactions to alkynes have been developed. The new methodologies exploit hydro-functionalisation to transform readily available starting …
Number of citations: 3 ora.ox.ac.uk

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